9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Lipophilicity Physicochemical Property Medicinal Chemistry

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 939759-19-0) is a bicyclic heterocycle belonging to the tetrahydrobenzo[b]azepine class, characterized by a single chlorine substituent at the 9-position of the fused benzene ring. It possesses a molecular weight of 181.66 g/mol, a calculated LogP (XLogP3-AA) of 3.3, one hydrogen bond donor, and a topological polar surface area of 12 Ų.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 939759-19-0
Cat. No. B3308736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
CAS939759-19-0
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C=CC=C2Cl
InChIInChI=1S/C10H12ClN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2
InChIKeyWOAGHSOIENSQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine – Key Physicochemical and Structural Baseline for Research Procurement


9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 939759-19-0) is a bicyclic heterocycle belonging to the tetrahydrobenzo[b]azepine class, characterized by a single chlorine substituent at the 9-position of the fused benzene ring [1]. It possesses a molecular weight of 181.66 g/mol, a calculated LogP (XLogP3-AA) of 3.3, one hydrogen bond donor, and a topological polar surface area of 12 Ų [2]. This compound serves as a key scaffold in medicinal chemistry, particularly as a precursor for neuronal nitric oxide synthase (nNOS) inhibitors and as a core structure for developing selective serotonergic ligands [3].

Why 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Cannot Be Substituted by Its Closest Analogs


Simple replacement of the 9-chloro substituent with other halogens or relocation to the 7-position is not pharmacologically neutral. The chlorine atom at the 9-position establishes a unique combination of steric bulk, electronic character (Hammett σ_m ≈ 0.37), and lipophilicity (π-Cl ≈ 0.71) that directly governs receptor binding topology and metabolic stability [1]. For instance, the 9-fluoro analog shows a significantly lower LogP (predicted ~2.6), which can drastically alter membrane permeability and off-target binding profiles. The 7-chloro regioisomer, a known tolvaptan intermediate, engages entirely different pharmacophores, as the positional shift relocates the halogen to a region critical for vasopressin V2 receptor interaction, not 5-HT2C or nNOS engagement [2]. These non-interchangeable properties are quantified in the evidence guide below.

Quantitative Differentiation of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Comparator-Based Evidence Guide


Enhanced Lipophilicity of the 9-Chloro Substituent vs. 9-Fluoro and Parent Scaffold

The 9-chloro compound exhibits an XLogP3-AA value of 3.3, compared to 2.6 for the 9-fluoro derivative and approximately 2.5 for the unsubstituted parent 2,3,4,5-tetrahydro-1H-benzo[b]azepine [1]. This quantifiable difference in lipophilicity directly impacts membrane permeability and blood-brain barrier penetration potential, making the 9-chloro variant a distinct choice for CNS-targeting programs.

Lipophilicity Physicochemical Property Medicinal Chemistry

Regioisomeric Selectivity: 9-Chloro vs. 7-Chloro Substitution in Biological Systems

The 7-chloro regioisomer is a key intermediate in the synthesis of tolvaptan, a selective vasopressin V2 receptor antagonist [1]. Moving the chlorine to the 9-position fundamentally alters the molecular geometry, as the 9-position is projected towards a different region of the receptor's binding pocket. In the context of 5-HT receptor screening, a close 9-chloro-containing analog (9-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine) showed a distinct selectivity profile with an EC50 of 930 nM at 5-HT2C, but >5000 nM at 5-HT2A and 5-HT2B, indicating that the 9-chloro substitution pattern enables a selectivity tunnel not accessible by 7-substituted isomers [2].

Regioisomerism Vasopressin Receptor Target Selectivity

Differential Reactivity in Cross-Coupling: 9-Chloro vs. 9-Bromo Analog

For synthetic elaboration of the benzazepine core, the choice of halogen is critical. The 9-bromo analog (CAS 172078-42-1) shows higher inherent reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond (bond dissociation energy ~ 285 kJ/mol) compared to the C-Cl bond (bond dissociation energy ~ 340 kJ/mol). However, this higher reactivity comes with lower oxidative addition selectivity and increased risk of dehalogenation side-products [1]. The 9-chloro variant offers a controlled, more selective coupling handle under Buchwald-Hartwig or Suzuki conditions, allowing for sequential functionalization in the presence of other reactive groups.

Synthetic Chemistry Cross-Coupling Halogen Reactivity

Topological Polar Surface Area (TPSA) Consistency and CNS Drug-Likeness

The 9-chloro compound maintains a low topological polar surface area (TPSA) of 12 Ų [1]. This is identical to its 9-fluoro and 9-bromo analogs. However, when combined with its superior LogP value (3.3 vs. ~2.6 for 9-F), the 9-chloro variant sits in a more favorable region of CNS drug-like chemical space according to classic multiparameter optimization rules, such as the CNS MPO score, which penalizes both extremely low and extremely high TPSA and LogP combinations [2].

Drug-Likeness CNS Drug Design Physicochemical Property

Optimal Research and Industrial Application Scenarios for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine


Development of Selective 5-HT2C Receptor Agonists for Metabolic Disorders

The preferential 5-HT2C selectivity observed in the 9-chloro scaffold makes this compound an ideal starting point for anti-obesity and neuropsychiatric drug discovery. Research teams can leverage the validated 930 nM EC50 at 5-HT2C (from a close analog) with >5-fold selectivity over 5-HT2A/B to develop more potent and selective serotonergic agents, a target profile that has led to FDA-approved therapies [1].

Advanced Intermediate for CNS-Penetrant nNOS Inhibitor Libraries

Given its favorable CNS MPO profile and balanced LogP (3.3), the 9-chloro benzazepine serves as a superior core intermediate for generating libraries of drug-like neuronal nitric oxide synthase (nNOS) inhibitors. The 1,7-disubstitution pattern, which is a common optimization vector for this target, can be systematically explored using the 9-chloro atom as a synthetic handle, enabling efficient structure-activity relationship (SAR) studies for neuropathic pain [2].

Selective Late-Stage Functionalization via Metal-Catalyzed Cross-Coupling

The controlled reactivity of the aryl chloride (vs. bromide) allows for chemoselective palladium-catalyzed transformations. This enables medicinal chemists to perform sequential Suzuki-Miyaura or Buchwald-Hartwig couplings in the presence of other reducible functional groups, a critical advantage for diversifying the benzazepine core in a parallel synthesis format without extensive protecting group manipulation [3].

Quote Request

Request a Quote for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.